![molecular formula C14H11NOS B12554087 N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide CAS No. 183602-78-0](/img/structure/B12554087.png)
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide is an organic compound that belongs to the class of dibenzothiophenes These compounds are characterized by a thiophene ring fused with two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide typically involves the reaction of dibenzo[b,d]thiophene with N-methylformamide under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained. The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzo[b,d]thiophen-2-yl (4-chlorophenyl)methanone
- 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene
- (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one
Uniqueness
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide is unique due to its specific structural features and the presence of the N-methylformamide group. This structural uniqueness can result in distinct chemical properties and reactivity compared to other similar compounds. Its specific applications and potential in various fields further highlight its uniqueness.
Propriétés
Numéro CAS |
183602-78-0 |
|---|---|
Formule moléculaire |
C14H11NOS |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
N-dibenzothiophen-2-yl-N-methylformamide |
InChI |
InChI=1S/C14H11NOS/c1-15(9-16)10-6-7-14-12(8-10)11-4-2-3-5-13(11)17-14/h2-9H,1H3 |
Clé InChI |
BCBMAFLTGFDRPO-UHFFFAOYSA-N |
SMILES canonique |
CN(C=O)C1=CC2=C(C=C1)SC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


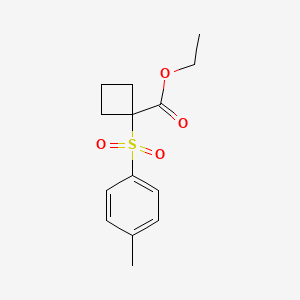
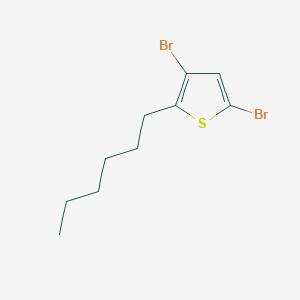
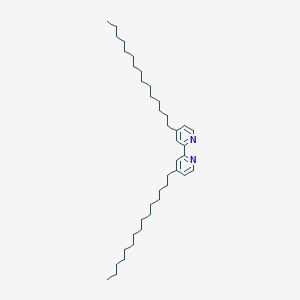
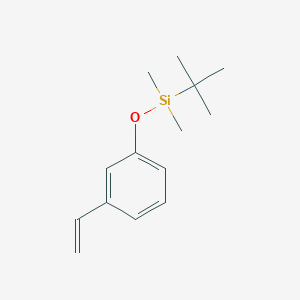
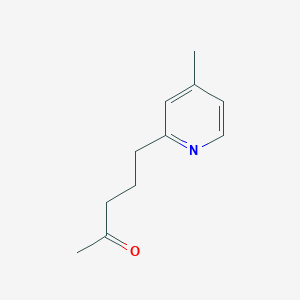

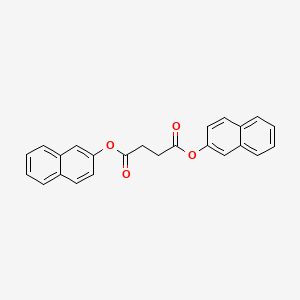
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)

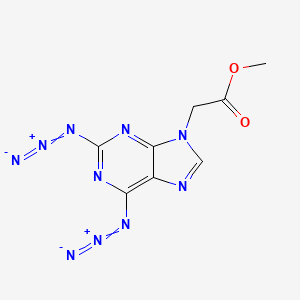
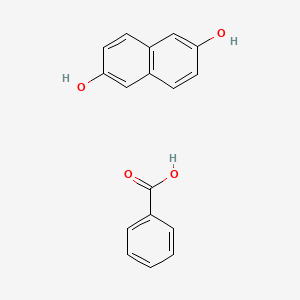
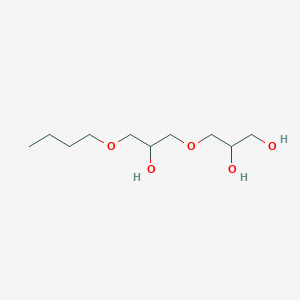
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
